molecular formula C15H17Cl2NO B1382545 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride CAS No. 1803609-96-2

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1382545
CAS No.: 1803609-96-2
M. Wt: 298.2 g/mol
InChI Key: HHEVSADFFQESOE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride (CAS: 1803609-96-2) is a synthetic amine derivative with the molecular formula C₁₅H₁₇Cl₂NO and a calculated molecular weight of 297.9 g/mol. Structurally, it features a central ethanamine backbone substituted with a benzyloxy group (-OCH₂C₆H₅) and a 4-chlorophenyl ring at the C2 position, forming a chiral center. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylmethoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEVSADFFQESOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Synthesis of the Benzyloxyphenylethanamine Core

The synthesis begins with the formation of a phenylethanamine derivative bearing a benzyloxy substituent. This is achieved via benzylation of phenylethylamine or related precursors:

  • Reaction Conditions:

    • React phenylethylamine with benzyl halides (benzyl bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃).
    • Use an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Reflux at temperatures around 56–90°C for 4–6 hours.
  • Reaction Example:

    Phenylethylamine + Benzyl bromide → 2-(Benzyloxy)phenylethanamine
    
    • The benzylation introduces the benzyloxy group at the terminal position of the ethyl chain.
  • Key Parameters:

    • Excess benzyl bromide (1.2–1.5 equivalents).
    • Reaction monitored via TLC.
    • Purification through recrystallization or chromatography.

Introduction of the 4-Chlorophenyl Group

The next step involves attaching the 4-chlorophenyl moiety:

  • Method:

    • Nucleophilic substitution or coupling reactions using 4-chlorobenzyl derivatives.
    • Alternatively, the 4-chlorophenyl group can be introduced via reductive amination if a suitable aldehyde or ketone precursor is available.
  • Reaction Example:

    2-(Benzyloxy)phenylethanamine + 4-chlorobenzaldehyde → Imine formation
    
    • Followed by reduction (e.g., hydrogenation or catalytic hydrogenation) to yield the secondary amine.
  • Reaction Conditions:

    • Use of catalytic hydrogenation over Pd/C in ethanol or methanol.
    • Mild conditions to prevent over-reduction.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt:

  • Procedure:

    • Bubbling dry hydrogen chloride gas into a solution of the free base in anhydrous diethyl ether or ethanol.
    • Alternatively, addition of concentrated hydrochloric acid in a suitable solvent.
    • Crystallization of the hydrochloride salt upon cooling.
  • Purification:

    • Recrystallization from ethanol or acetone.
    • Drying under vacuum to obtain pure hydrochloride form.

Summary Data Table of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield Notes
Benzylation Benzyl bromide + K₂CO₃ DMF 56–90°C 4–6 h 78–85% Excess benzyl bromide improves yield
Coupling with 4-chlorobenzaldehyde 2-(Benzyloxy)phenylethanamine + aldehyde Ethanol Reflux 4–8 h 75–82% Followed by reduction
Salt formation HCl gas or concentrated HCl Diethyl ether or ethanol Room temp 1–2 h Quantitative Crystallization

Research Findings and Optimization Strategies

  • Reaction Efficiency: Use of excess benzyl halide and controlled temperature enhances benzylation efficiency.
  • Selectivity: Protecting groups are generally unnecessary if reaction conditions are optimized.
  • Purity: Recrystallization from ethanol or acetone yields high-purity hydrochloride salts.
  • Stability: The hydrochloride salt is stable under dry conditions but sensitive to moisture; storage in desiccators at 2–8°C is recommended.

Additional Considerations

  • Alternative Routes: Direct reductive amination of 4-chlorobenzaldehyde with benzyl-protected phenylethylamine can streamline synthesis.
  • Green Chemistry: Employing solvent-free conditions or microwave-assisted synthesis can reduce reaction times and improve yields.
  • Characterization: Confirm structure via IR (N-H stretch, aromatic C=C), NMR (benzyloxy and aromatic protons), and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine Hydrochloride (5c.HCl)

  • Molecular Formula: C₁₆H₁₅Cl₂NO₂
  • Molecular Weight : 324.20 g/mol
  • Key Substituents : 3,4-Methylenedioxyphenyl (benzodioxole) and 4-chlorobenzyl.
  • Activity : Demonstrated antibacterial efficacy, likely due to the electron-withdrawing chlorophenyl group enhancing membrane penetration .
  • Synthesis Yield : 85% (oil), highlighting efficient benzodioxole incorporation .

2-(4-Chlorophenyl)ethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₁₁Cl₂N
  • Molecular Weight : 192.07 g/mol
  • Key Substituents : Simpler 4-chlorophenyl group without benzyloxy.
  • Activity : Used as a precursor for carbamimidamidomethanimidamide synthesis (92.28% yield), suggesting reactivity in amidine formation .

2-(5-(4-(Benzyloxy)phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 19)

  • Molecular Formula : C₁₇H₁₇ClN₄O
  • Molecular Weight : 352.80 g/mol
  • Key Substituents : Benzyloxy-phenyl-triazole core.
  • Activity : TAAR1 agonist with efficacy in psychotic disorder models, indicating that benzyloxy groups enhance receptor binding in neurological targets .

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₇ClN₂O
  • Molecular Weight : 240.73 g/mol
  • Key Substituents : Ethoxy-indole moiety.
  • Activity : Indole derivatives often exhibit serotoninergic activity, though specific data for this compound are unavailable .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C₁₅H₁₇Cl₂NO 297.9 Benzyloxy, 4-chlorophenyl Potential TAAR1/antibacterial activity
5c.HCl C₁₆H₁₅Cl₂NO₂ 324.20 Benzodioxole, 4-chlorobenzyl Antibacterial (85% synthesis yield)
2-(4-Chlorophenyl)ethan-1-amine HCl C₈H₁₁Cl₂N 192.07 4-Chlorophenyl Precursor for amidine synthesis (92% yield)
Compound 19 C₁₇H₁₇ClN₄O 352.80 Benzyloxy-phenyl-triazole TAAR1 agonist for psychotic disorders
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl C₁₂H₁₇ClN₂O 240.73 Ethoxy-indole Unspecified serotoninergic potential

Key Differences and Implications

Benzodioxole in 5c.HCl enhances electron density, possibly contributing to antibacterial activity via π-π stacking with microbial enzymes .

Pharmacological Profiles :

  • TAAR1 agonists (e.g., Compound 19) prioritize triazole or heterocyclic cores for receptor binding, whereas the target compound’s ethanamine backbone may favor alternative targets .
  • Indole derivatives (e.g., 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine) often target serotonin receptors, suggesting divergent pathways compared to chlorophenyl-focused compounds .

Synthetic Accessibility :

  • The target compound’s synthesis is undescribed in the provided evidence, but high yields (>85%) for analogs with benzyloxy or chlorophenyl groups suggest feasible routes via reductive amination or nucleophilic substitution .

Biological Activity

2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzyloxy group and a chlorophenyl group, which may contribute to its interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data from various studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzyloxy Group : Achieved by reacting benzyl alcohol with a halogenated precursor under basic conditions.
  • Introduction of the Chlorophenyl Group : This step often utilizes a Friedel-Crafts alkylation reaction to substitute a hydrogen atom on the ethanamine backbone with a 4-chlorophenyl group.
  • Formation of the Hydrochloride Salt : The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest. The specific pathways and molecular targets are yet to be fully elucidated but warrant further investigation .

The precise mechanism of action for this compound remains to be fully characterized. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Understanding these interactions will require detailed biochemical studies and molecular modeling approaches .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
2-(Benzyloxy)-2-phenylethan-1-amine hydrochlorideLacks chlorophenyl groupLimited biological activity reported
2-(4-Chlorophenyl)ethan-1-amine hydrochlorideLacks benzyloxy groupKnown for some neuroactive properties
2-(Benzyloxy)-2-(4-methylphenyl)ethan-1-amine hydrochlorideMethyl instead of chlorinePotentially different pharmacological profile

The presence of both benzyloxy and chlorophenyl groups in this compound may impart distinct chemical and biological properties compared to these similar compounds .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Evaluation : In vitro tests showed that this compound inhibited cell growth in various cancer cell lines, with IC50 values indicating its effectiveness at low concentrations .
  • Mechanistic Insights : Further research is needed to explore how this compound affects specific cellular pathways and its potential as a lead compound for drug development targeting microbial infections or cancer therapies.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during reduction can lead to side reactions (e.g., over-reduction or decomposition).
  • Solvent Choice : Anhydrous solvents (e.g., THF) improve reduction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (≥95%) .

What advanced analytical techniques are recommended to confirm the structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the benzyloxy, 4-chlorophenyl, and ethylamine moieties. For example, the benzylic protons typically resonate at δ 4.5–5.0 ppm.
  • HPLC : A C18 column with UV detection (λmax ~255 nm) ensures purity and identifies impurities .

Q. Advanced

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₅ClNO·HCl).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly if chiral centers are present .

How can researchers optimize the compound’s stability during long-term storage?

Q. Basic

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Lyophilization : Freeze-drying the hydrochloride salt improves stability compared to the free base .

Q. Advanced

  • Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation products via LC-MS .

What strategies address contradictory bioactivity data in receptor binding assays?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293T for GPCR studies) and buffer systems (e.g., pH 7.4 Tris-HCl) to minimize variability .
  • Orthogonal Validation : Cross-validate results using calcium flux assays, β-arrestin recruitment, and radioligand binding to confirm target engagement .
  • Purity Verification : Impurities ≥2% (e.g., unreacted intermediates) can skew dose-response curves; rigorous HPLC analysis is essential .

How does the benzyloxy group influence the compound’s pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability : The benzyloxy group may undergo CYP450-mediated oxidation. Liver microsome assays (human/rat) can predict metabolic clearance rates .
  • Lipophilicity : LogP calculations (e.g., using ClogP software) correlate with blood-brain barrier permeability, critical for CNS-targeted studies .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Exothermic Reactions : Large-scale reductions (e.g., NaBH₄) require controlled temperature to prevent runaway reactions. Flow chemistry systems improve safety .
  • Purification : Column chromatography becomes impractical; switch to fractional crystallization or pH-dependent extraction .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Advanced

  • Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to off-target receptors (e.g., 5-HT2A vs. 5-HT2C) .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis identifies substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance selectivity .

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